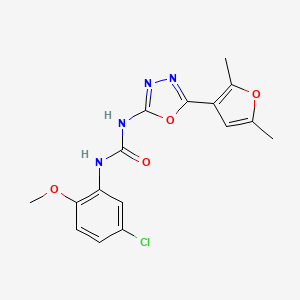
1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” is a chemical compound with the molecular formula C13H17NOS . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” can be analyzed using various techniques. For instance, DFT calculations can be executed by the B3LYP correlation function with the 6-311G(2d,p) basis set to obtain the geometric, electronic, and energy parameters of optimized structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” can be found on databases like PubChem . The compound has a molecular weight of 235.35.Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Toxicology
Studies have focused on the environmental exposure and toxicological effects of various compounds, including organophosphorus (OP) and pyrethroid (PYR) pesticides, which are indicative of the broader concern regarding chemical exposure in humans, particularly in children. For instance, Babina et al. (2012) explored the extent of environmental exposure to neurotoxic insecticides in preschool children in South Australia, revealing widespread chronic exposure to OPs and PYRs, highlighting the need for public health policy development on the regulation and use of such chemicals (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism
Research into the metabolism and disposition of pharmacologically active compounds, such as BMS-690514, an inhibitor of epidermal growth factor receptors, provides insights into how similar compounds might be absorbed, metabolized, and excreted in humans. L. Christopher et al. (2010) reported that BMS-690514 is well absorbed and extensively metabolized in humans, with excretion in both bile and urine, indicating the importance of understanding the metabolic pathways of therapeutic agents to optimize their efficacy and safety (L. Christopher et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-thiophen-2-ylpyrrolidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-3-6-13(15)14-8-7-11(10-14)12-5-4-9-16-12/h2,4-5,9,11H,1,3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLPQULUXOKCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2676569.png)


![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)


![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2676578.png)
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2676580.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B2676583.png)
![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)